molecular formula C12H10BrN5 B11214068 N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214068
M. Wt: 304.15 g/mol
InChI Key: LHHPCOVKDKPJNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with an intriguing structure. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which have gained attention in medicinal chemistry due to their potential biological activities . Now, let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthesis of N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. While I don’t have specific synthetic details for this compound, I can provide a general outline:

    Pyrazole Formation: Start with a pyrazole ring (e.g., 4-aminopyrazole) as the core structure.

    Arylation: Introduce the 4-bromophenyl group at the desired position (e.g., C-4) using palladium-catalyzed cross-coupling reactions.

    Methylation: Add a methyl group to the pyrazole nitrogen.

    Cyclization: Form the pyrimidine ring by intramolecular cyclization.

Industrial Production:: Industrial-scale production methods may involve modifications of the above steps, optimization, and purification processes.

Chemical Reactions Analysis

N-(4-bromophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various reactions:

    Arylation: The bromophenyl group can undergo substitution reactions.

    Reduction: Reduction of the pyrimidine ring.

    Oxidation: Oxidation of the pyrazole moiety. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

    Medicine: Investigate its antimicrobial, antitubercular, or anticancer properties.

    Chemical Biology: Explore its interactions with biological targets.

    Industry: Assess its use as a building block for other compounds.

Mechanism of Action

The exact mechanism remains to be elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10BrN5

Molecular Weight

304.15 g/mol

IUPAC Name

N-(4-bromophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H10BrN5/c1-18-12-10(6-16-18)11(14-7-15-12)17-9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,17)

InChI Key

LHHPCOVKDKPJNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.